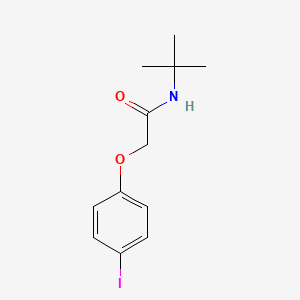

N-tert-butyl-2-(4-iodophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

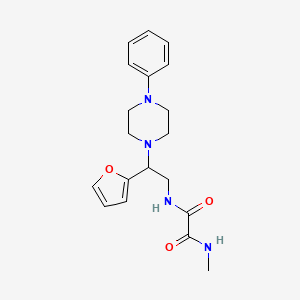

N-tert-butyl-2-(4-iodophenoxy)acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds are known for their potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of substituents such as tert-butyl and iodine on the phenoxy nucleus can significantly influence the biological activity of these molecules .

Synthesis Analysis

The synthesis of acetamide derivatives, similar to N-tert-butyl-2-(4-iodophenoxy)acetamide, typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed as a starting point for the synthesis of a series of acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. The synthesis process is carefully designed to introduce various substituents, which are crucial for the desired pharmacological effects. The structural assignments of the synthesized compounds are confirmed using techniques such as IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a phenoxy ring. The introduction of a tert-butyl group and other substituents like bromo or nitro groups at the 4-position of the phenoxy nucleus is a common structural feature. These modifications are essential for the pharmacological profile of the compounds. The precise arrangement of atoms and functional groups within the molecule can be elucidated using spectroscopic methods, which provide insights into the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions that are pivotal for their synthesis and biological function. The initial steps often involve the formation of glycosylamines, which can then be condensed with activated tripeptide esters to produce analogs with specific pharmacological properties. The reactivity of the hydroxyl groups and the acetamide moiety plays a significant role in these condensation reactions. The presence of electron-donating or electron-withdrawing groups on the phenoxy ring can influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl-2-(4-iodophenoxy)acetamide and related compounds are determined by their molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and reactivity. The iodine substituent is a heavy atom that may influence the compound's density and intermolecular interactions. These properties are crucial for the compound's stability, solubility, and overall pharmacokinetic profile. The acetamide group contributes to the compound's hydrogen bonding capability, which is important for its interaction with biological molecules .

Wissenschaftliche Forschungsanwendungen

Synthetic Phenolic Antioxidants

Phenolic compounds like N-tert-butyl-2-(4-iodophenoxy)acetamide are studied for their antioxidant properties. Synthetic phenolic antioxidants (SPAs) are utilized to extend the shelf life of products by retarding oxidative reactions. Research highlights the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure. The toxicity studies indicate potential health risks, including hepatic toxicity and carcinogenic effects, emphasizing the need for novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Degradation and Biotoxicity of Acetaminophen

Studies on acetaminophen degradation using advanced oxidation processes (AOPs) generate insights into the degradation pathways and biotoxicity of by-products. These findings are relevant for understanding the environmental behavior and potential risks associated with the use of acetamides, including N-tert-butyl-2-(4-iodophenoxy)acetamide. The research identifies mutagenic and toxic by-products, highlighting the importance of effective degradation technologies to mitigate environmental and health risks (Qutob et al., 2022).

Bioactivities of Phenolic Compounds

The bioactivities of phenolic compounds, including their toxic effects on various organisms, have been extensively reviewed. These compounds, similar in structural aspects to N-tert-butyl-2-(4-iodophenoxy)acetamide, are produced by a wide range of organisms and exhibit significant biological activities, including toxicity. The review underscores the complexity of phenolic compounds' interactions with biological systems and the need for further research to elucidate their mechanisms of action and potential applications (Zhao et al., 2020).

Synthesis and Pharmacological Activities

Research into the synthesis and pharmacological activities of phenoxy acetamide derivatives reveals the potential for developing new therapeutic agents. These studies provide a foundation for exploring N-tert-butyl-2-(4-iodophenoxy)acetamide's applications in medicinal chemistry, highlighting the importance of understanding the chemical diversity and biological effects of phenoxy acetamides (Al-Ostoot et al., 2021).

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(4-iodophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)14-11(15)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLWGNLVXAWAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)

![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)